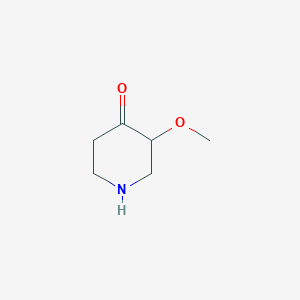
3-Methoxypiperidin-4-one
描述
3-Methoxypiperidin-4-one is an organic compound with the molecular formula C6H11NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon and a ketone group (=O) on the fourth carbon of the piperidine ring. It is a valuable intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries.
准备方法
Synthetic Routes and Reaction Conditions
3-Methoxypiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with methanol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the methoxy group replaces the hydroxyl group on the piperidone ring.
Another method involves the cyclization of N-methoxy-4-aminobutyric acid derivatives. This process typically requires heating the reactants in the presence of a dehydrating agent, such as phosphorus oxychloride, to promote ring closure and formation of the piperidinone structure.
Industrial Production Methods
Industrial production of this compound often involves the large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3-Methoxypiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield 3-methoxypiperidine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can replace the methoxy group in the presence of a suitable catalyst.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: 3-Methoxypiperidine.
Substitution: Various substituted piperidinones depending on the nucleophile used.
科学研究应用
3-Methoxypiperidin-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects, such as analgesics and antipsychotics.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-Methoxypiperidin-4-one depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites that interact with biological targets. The methoxy and ketone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
1-Methoxypiperidin-4-one: Similar structure but with the methoxy group on the nitrogen atom.
Piperidine: The parent compound without the methoxy and ketone groups.
4-Piperidone: Lacks the methoxy group but has the ketone group on the fourth carbon.
Uniqueness
3-Methoxypiperidin-4-one is unique due to the presence of both the methoxy and ketone groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
属性
IUPAC Name |
3-methoxypiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6-4-7-3-2-5(6)8/h6-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSHBSYPAIHMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



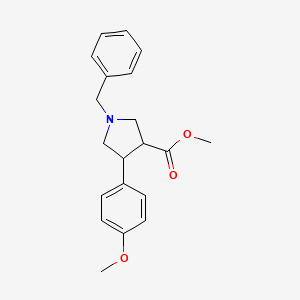

![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)

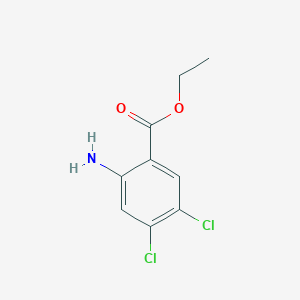
![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)

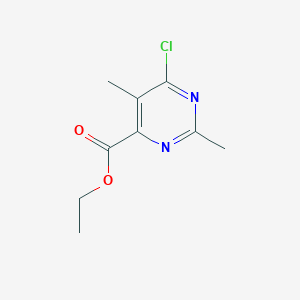

![2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B1423663.png)
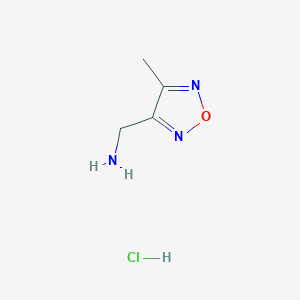

![[6-Chloro-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B1423669.png)
